1,4-dimethyl-1H-indazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-1H-indazol-6-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Indazole derivatives, which include 1,4-dimethyl-1h-indazol-6-ol, have been found to exhibit a broad range of biological activities . They have been used as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in the immune response .
Mode of Action
Indazole derivatives have been reported to inhibit cell growth in various cancer cell lines . This suggests that these compounds may interact with their targets, leading to changes in cell proliferation.
Biochemical Pathways
Indazole derivatives have been associated with the inhibition of ido1 . IDO1 is an enzyme involved in the metabolism of tryptophan into kynurenine, a pathway that plays a role in immune regulation and has been implicated in cancer immunosuppression .
Result of Action
Certain indazole derivatives have been found to exhibit anti-proliferative activity against various cancer cell lines . This suggests that these compounds may lead to a decrease in cell proliferation, potentially through the induction of cell cycle arrest .
Biochemical Analysis
Biochemical Properties
1,4-Dimethyl-1H-indazol-6-ol, like other indazole derivatives, is likely to interact with various enzymes, proteins, and other biomolecules. For instance, some indazole derivatives have been found to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme involved in the metabolism of tryptophan
Cellular Effects
Indazole derivatives have been reported to exhibit anti-proliferative activity, inhibiting cell growth in various neoplastic cell lines They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Some indazole derivatives have been found to suppress the IDO1 protein expression, leading to G2/M cell cycle arrest
Metabolic Pathways
Some indazole derivatives have been found to inhibit IDO1, an enzyme involved in the kynurenine pathway of tryptophan metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-1H-indazol-6-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitrobenzaldehyde with hydrazine hydrate can yield the desired indazole derivative . Transition metal-catalyzed reactions, such as those involving copper or palladium, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yields and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-indazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as hydrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the indazole ring .
Scientific Research Applications
1,4-Dimethyl-1H-indazol-6-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound of the indazole family, lacking the methyl and hydroxyl groups.
2H-Indazole: A tautomeric form of 1H-indazole with different chemical properties.
1-Methyl-1H-indazole: A methylated derivative with distinct biological activities.
Uniqueness
1,4-Dimethyl-1H-indazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1416712-62-3 |
---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.2 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.